REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[CH:12][C:7]2[NH:8][C:9](=O)[NH:10][C:6]=2[CH:5]=1)(=[O:3])[CH3:2].[CH3:14]I.[C:16](=[O:19])([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[C:1]([C:4]1[CH:13]=[CH:12][C:7]2[N:8]([CH3:14])[C:16](=[O:19])[N:10]([CH3:9])[C:6]=2[CH:5]=1)(=[O:3])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC2=C(NC(N2)=O)C=C1
|
Name
|
|
Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
cesium carbonate
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was irradiated by microwave for 30 minutes at 100° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Purification by silica chromatography (ISCO)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC2=C(N(C(N2C)=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |